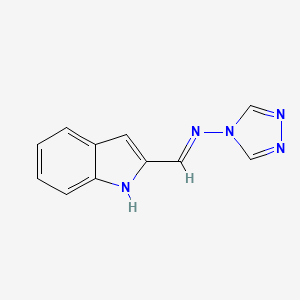![molecular formula C16H20N2O2 B6097837 2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6097837.png)
2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, also known as DAPI, is a fluorescent stain that is commonly used in scientific research to label DNA in biological samples. DAPI is widely used in various fields of research, including cell biology, genetics, and microbiology.
Mecanismo De Acción
2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione binds to the minor groove of DNA and fluoresces when excited by ultraviolet light. The binding of this compound to DNA causes a conformational change in the molecule, which results in increased fluorescence. This compound is selective for DNA and does not bind to RNA or proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. It is a non-toxic stain and does not affect cell viability or function. However, it is important to note that this compound is a fluorescent stain and can potentially interfere with other fluorescent dyes or proteins in the sample.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is its high selectivity for DNA. It is a reliable and sensitive stain that can be used to label DNA in a variety of samples. This compound is also compatible with various fixatives and permeabilization methods, making it a versatile stain for different types of samples.
One of the limitations of using this compound is its potential interference with other fluorescent dyes or proteins in the sample. In addition, this compound requires ultraviolet light for excitation, which can damage cells and DNA if overexposed. Therefore, it is important to use this compound with caution and optimize the imaging conditions to minimize potential damage to the sample.
Direcciones Futuras
The use of 2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione in scientific research is well-established, but there are still opportunities for future development and improvement. One potential future direction is the development of new fluorescent stains that can label DNA with higher specificity and sensitivity. Another direction is the development of new imaging techniques that can visualize DNA in live cells without damaging the sample. Additionally, the use of this compound in combination with other fluorescent dyes or proteins can provide more comprehensive information about the sample and its cellular processes.
Métodos De Síntesis
The synthesis of 2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione involves the reaction of 2,3-diaminonaphthalene with succinic anhydride in the presence of acetic anhydride. The resulting product is then treated with dimethylaminoethyl chloride to form this compound. The synthesis method has been well-established, and this compound is commercially available from various suppliers.
Aplicaciones Científicas De Investigación
2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is widely used in scientific research to label DNA in biological samples. It is commonly used in fluorescence microscopy to visualize the nucleus of cells. This compound is also used in flow cytometry and confocal microscopy to analyze DNA content and cell cycle progression. In addition, this compound is used in fluorescence in situ hybridization (FISH) to detect specific DNA sequences in chromosomes.
Propiedades
IUPAC Name |
2-[N-[3-(dimethylamino)propyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(17-9-6-10-18(2)3)14-15(19)12-7-4-5-8-13(12)16(14)20/h4-5,7-8,19H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOVNSICAXABNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCN(C)C)C1=C(C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide](/img/structure/B6097758.png)
![N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6097767.png)
![2-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B6097774.png)
![3-(6-methoxy-2-naphthoyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6097804.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097811.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
![1-(4-fluorobenzyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097824.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6097830.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6097844.png)
![2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6097857.png)

![4-{4-[(4-methylpiperazin-1-yl)carbonyl]-5-phenyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6097862.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B6097867.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B6097868.png)